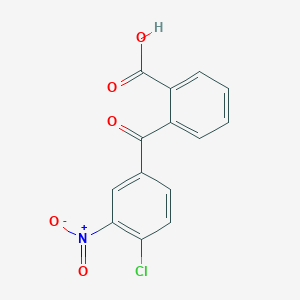

2-(4-Chloro-3-nitrobenzoyl)benzoic acid

Description

Chemical Nomenclature and Structural Features of 2-(4-Chloro-3-nitrobenzoyl)benzoic Acid

The precise naming and structural understanding of a chemical compound are fundamental to its scientific study. This compound is a molecule that features a benzoic acid core functionalized with a substituted benzoyl group. The presence of chloro and nitro groups, in addition to the carboxylic acid and ketone functionalities, imparts a unique reactivity profile to the molecule.

IUPAC and Common Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for this compound to ensure its unambiguous identification. nih.gov Alongside its formal name, a variety of synonyms are used in commercial and laboratory settings.

| Identifier Type | Name |

| IUPAC Name | This compound |

| Common Synonyms | 4-Chloro-3-nitrobenzophenone-2'-carboxylic acid tcichemicals.com |

| 3'-Nitro-4'-chlorobenzoylbenzoic acid ontosight.ai | |

| Benzoic acid, 2-(4-chloro-3-nitrobenzoyl)- nih.gov | |

| o-(4-Chloro-3-nitrobenzoyl)benzoic acid nih.gov | |

| 2-(3-Nitro-4-chlorobenzoyl)benzoic acid nih.gov |

Molecular Formula and Computed Descriptors

The molecular formula and computed descriptors provide essential information about the compound's composition and physicochemical properties. These data points are crucial for analytical characterization and computational modeling. The molecular formula for this compound is C14H8ClNO5. nih.govontosight.aichemicalbook.comaboundchem.comscbt.com

| Descriptor | Value |

| Molecular Formula | C14H8ClNO5 |

| Molecular Weight | 305.67 g/mol chemicalbook.comaboundchem.comscbt.com |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)N+[O-])C(=O)O nih.gov |

| InChI | InChI=1S/C14H8ClNO5/c15-11-6-5-8(7-12(11)16(20)21)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19) nih.gov |

| InChIKey | RITAQDHCJBLSSL-UHFFFAOYSA-N nih.gov |

| CAS Number | 85-54-1 nih.govchemicalbook.com |

Current Research Landscape and Emerging Applications in Advanced Materials and Therapeutics

Current research involving this compound is primarily focused on its role as a versatile chemical intermediate. Its established use in the synthesis of indanthrone (B1215505) derivatives continues to be relevant in the field of advanced materials, particularly in the development of high-performance pigments and dyes. chemicalbook.comsarex.com

The potential for this compound extends into the realm of materials science, where derivatives of benzoic acid are explored for applications such as liquid crystals. The specific substitution pattern of this compound makes it a candidate for the synthesis of novel bent-core liquid crystals, where the molecular shape and polarity are critical for achieving desired mesomorphic properties.

In the therapeutic domain, while this specific compound is not an active pharmaceutical ingredient, its role as a pharmaceutical intermediate is significant. sarex.com The broader class of substituted benzoic acid derivatives has been investigated for a range of biological activities, including anti-inflammatory and anticancer properties. ontosight.aimdpi.comnih.gov The functional groups present in this compound, particularly the nitro and chloro substituents, offer multiple avenues for chemical modification. This allows for the generation of libraries of new compounds that can be screened for potential therapeutic applications. For example, the reduction of the nitro group to an amine is a common transformation that yields a new scaffold for further derivatization. google.com This positions this compound as a valuable starting material in medicinal chemistry research programs aimed at discovering new drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-3-nitrobenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO5/c15-11-6-5-8(7-12(11)16(20)21)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITAQDHCJBLSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058925 | |

| Record name | Benzoic acid, 2-(4-chloro-3-nitrobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-54-1 | |

| Record name | 2-(4-Chloro-3-nitrobenzoyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chloro-3-nitrobenzoyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 85-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(4-chloro-3-nitrobenzoyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(4-chloro-3-nitrobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chloro-3-nitrobenzoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-CHLORO-3-NITROBENZOYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GY4PM962I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 2 4 Chloro 3 Nitrobenzoyl Benzoic Acid

Classical and Contemporary Synthesis Strategies

The synthesis of 2-(4-Chloro-3-nitrobenzoyl)benzoic acid is dominated by classical organic chemistry reactions, adapted for specificity and yield. The two primary routes approach the final structure from different precursors, either by modifying an existing benzophenone (B1666685) skeleton or by creating it.

Synthesis from 2-(4-chlorobenzoyl)benzoic acid via nitration

The most common and industrially significant method for producing this compound is the electrophilic aromatic substitution via nitration of 2-(4-chlorobenzoyl)benzoic acid. This reaction utilizes a potent nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), to introduce a nitro (-NO₂) group onto the chlorinated phenyl ring.

The reaction proceeds by dissolving 2-(4-chlorobenzoyl)benzoic acid in concentrated sulfuric acid, followed by the careful, cooled addition of nitric acid. The directing effects of the substituents on the phenyl ring are crucial for the reaction's success. The chloro group at position 4 is an ortho-, para-director, while the deactivating benzoyl group at position 1 directs meta. The combined influence results in the regioselective nitration at the position ortho to the chlorine atom and meta to the carbonyl bridge, which is position 3.

A typical laboratory or industrial procedure involves dissolving the starting material in concentrated sulfuric acid at a low temperature (0–5°C) and then slowly adding fuming nitric acid while ensuring the temperature does not exceed 10°C. After stirring for several hours, the reaction is quenched by pouring the mixture into ice water, causing the product to precipitate. The solid is then filtered, washed, and can be recrystallized to achieve high purity.

Optimization of this process involves careful control over several parameters, as detailed in the table below.

| Parameter | Range Tested | Optimal Value | Resulting Yield (%) | Resulting Purity (%) |

| HNO₃ Equivalents | 1.0–1.5 | 1.1 | 85 | 95 |

| Reaction Temp (°C) | 0–25 | 5 | 89 | 97 |

| H₂SO₄ Volume (mL/g) | 5–15 | 10 | 87 | 96 |

Alternative nitrating systems, such as using acetic anhydride in place of sulfuric acid, can moderate the reaction's reactivity, potentially reducing side reactions. Furthermore, modern continuous flow nitration systems offer improved heat dissipation and reproducibility compared to traditional batch systems, leading to slightly higher yields and shorter reaction times.

Synthesis from 4-chloro-3-nitrobenzoic acid derivatives

An alternative, though less common, synthetic route involves a Friedel-Crafts acylation reaction. This pathway constructs the benzophenone skeleton by reacting a derivative of 4-chloro-3-nitrobenzoic acid with benzene (B151609).

The first step in this sequence is the conversion of 4-chloro-3-nitrobenzoic acid into a more reactive acylating agent, typically the acyl chloride (4-chloro-3-nitrobenzoyl chloride). This is accomplished by reacting the carboxylic acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting 4-chloro-3-nitrobenzoyl chloride is then used to acylate benzene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The catalyst activates the acyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the benzene ring to form the desired this compound after an aqueous workup.

However, this method is hampered by a significant limitation: the presence of the strongly electron-withdrawing nitro group on the acyl chloride deactivates it towards electrophilic substitution. lumenlearning.comyoutube.com This deactivation makes the Friedel-Crafts acylation reaction sluggish and often requires harsh conditions, which can lead to lower yields and the formation of side products.

Comparative Analysis of Synthetic Routes: Efficiency, Yield, and Selectivity

| Feature | Nitration of 2-(4-chlorobenzoyl)benzoic acid | Friedel-Crafts Acylation |

| Starting Materials | Readily available | Requires prior synthesis of the acyl chloride |

| Yield | High (typically 85-90%) | Generally lower due to deactivation by the nitro group |

| Selectivity | Good regioselectivity with proper temperature control | High selectivity for the desired isomer |

| Reaction Conditions | Requires strong, corrosive acids; low temperatures | Requires stoichiometric amounts of a moisture-sensitive Lewis acid catalyst; potentially harsh conditions |

| Industrial Feasibility | High; established and optimized process | Lower; challenges with catalyst handling and lower efficiency make it less economical |

The nitration route's primary advantages are its high conversion rate and the relatively low cost and availability of the starting materials. While it requires careful handling of highly corrosive acids, the process is well-established and can be controlled to produce high yields of the desired product with excellent purity.

The Friedel-Crafts acylation route, while conceptually straightforward, is practically challenging. The deactivating nature of the nitro group on the electrophile is a major kinetic barrier. lumenlearning.comlibretexts.org This makes the reaction less efficient and less economically viable compared to the nitration pathway.

Mechanistic Investigations of Formation Reactions

Understanding the underlying mechanisms of these reactions is key to their optimization and control. Both syntheses proceed via well-understood electrophilic aromatic substitution pathways, involving distinct intermediates and transition states.

Elucidation of Reaction Intermediates and Transition States

Nitration Pathway: The mechanism for the nitration of 2-(4-chlorobenzoyl)benzoic acid begins with the generation of the active electrophile, the nitronium ion (NO₂⁺). This occurs through the reaction of concentrated nitric acid with the stronger acid, sulfuric acid, which protonates the nitric acid, allowing for the loss of a water molecule. masterorganicchemistry.comyoutube.comlibretexts.org

The key mechanistic steps are:

Formation of the Electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack: The π-electron system of the substituted benzene ring attacks the highly reactive nitronium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com This step is the rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com

Deprotonation: A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring and yields the final product. masterorganicchemistry.comyoutube.com

The transition state for the reaction is the high-energy point on the reaction coordinate leading to the formation of the sigma complex. Computational studies on similar nitration reactions show the existence of an initial π-complex where the nitronium ion is associated with the aromatic ring before the formation of the covalent C-N bond of the sigma complex. nih.gov

Friedel-Crafts Acylation Pathway: The mechanism of the Friedel-Crafts acylation route also involves the formation of a potent electrophile, the acylium ion. sigmaaldrich.combyjus.com

Formation of the Electrophile: The acyl chloride (4-chloro-3-nitrobenzoyl chloride) reacts with the Lewis acid catalyst (AlCl₃). The aluminum chloride coordinates to the chlorine atom of the acyl chloride, which polarizes the C-Cl bond and facilitates its cleavage to form a resonance-stabilized acylium ion (R-C≡O⁺). sigmaaldrich.comyoutube.com

Electrophilic Attack: Similar to the nitration mechanism, the benzene ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This forms a resonance-stabilized arenium ion (sigma complex), which is the key intermediate. lumenlearning.com This is the rate-determining step of the reaction. youtube.com

Deprotonation: The [AlCl₄]⁻ complex formed in the first step acts as a base, removing a proton from the ring to restore aromaticity. This regenerates the AlCl₃ catalyst and produces HCl as a byproduct. byjus.com An aqueous workup is then required to liberate the final ketone product from its complex with the Lewis acid.

Kinetic Studies and Reaction Rate Determination

While specific kinetic data for the synthesis of this compound are not widely published, the reaction rates can be understood from the general principles of electrophilic aromatic substitution kinetics.

For both the nitration and Friedel-Crafts pathways, the rate-determining step is the initial electrophilic attack on the aromatic ring that leads to the formation of the non-aromatic arenium ion intermediate. masterorganicchemistry.com The rate law for these reactions is typically second order, being first order in the aromatic substrate and first order in the electrophile.

Rate = k[Aromatic Substrate][Electrophile]

In the nitration route , the rate is dependent on the concentration of the nitronium ion and the nucleophilicity of the 2-(4-chlorobenzoyl)benzoic acid substrate. The existing benzoyl and chloro substituents are both electron-withdrawing, deactivating the ring and making the reaction slower than the nitration of unsubstituted benzene. youtube.commsu.edu However, the reaction is still sufficiently fast for practical synthesis under standard nitrating conditions.

In the Friedel-Crafts acylation route , the kinetics are significantly less favorable. The strong deactivating effect of the nitro group on the 4-chloro-3-nitrobenzoyl chloride electrophile reduces its reactivity substantially. youtube.comlibretexts.org This increases the activation energy for the formation of the acylium ion and for the subsequent attack by benzene, leading to a much slower reaction rate compared to acylations with non-deactivated acyl chlorides. This kinetic impediment is a primary reason why this route is less efficient and not the preferred method for synthesis.

Influence of Catalysts and Reaction Conditions on Synthesis Outcome

The synthesis of this compound is typically a multi-step process, primarily involving a Friedel-Crafts acylation followed by a nitration reaction. The outcome of these steps is highly dependent on the choice of catalysts and the specific conditions employed.

The foundational step, a Friedel-Crafts acylation, traditionally uses a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the reaction between an aromatic substrate and an acylating agent like phthalic anhydride. wikipedia.orgprepchem.com However, this conventional method has drawbacks. The product, an aryl ketone, can form a stable complex with the Lewis acid, necessitating the use of stoichiometric or even excess amounts of the catalyst. wikipedia.orglscollege.ac.in This complicates the work-up procedure and generates significant waste. researchgate.net

Research has explored various alternative catalysts to overcome these limitations. Milder Lewis acids and solid acid catalysts have been investigated to improve efficiency and reduce environmental impact. For instance, metal triflates, such as Hafnium(IV) triflate (Hf(OTf)₄) and Ytterbium(III) triflate (Yb(OTf)₃), have been shown to be effective in catalytic amounts for Friedel-Crafts acylations. chemistryjournals.net Copper(II) triflate (Cu(OTf)₂) has also been identified as a highly efficient catalyst for these reactions. chemistryjournals.net

The second key step is the nitration of the 2-(4-chlorobenzoyl)benzoic acid intermediate. The conditions for this electrophilic aromatic substitution are critical for achieving high yield and purity. The reaction typically uses a mixed acid system of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Optimization studies have shown a direct correlation between reaction parameters and the quality of the final product. For example, using 1.1 equivalents of fuming nitric acid in 10 mL/g of concentrated sulfuric acid at a controlled temperature of 5°C has been found to produce optimal results.

Alternative nitration systems, such as replacing sulfuric acid with acetic anhydride, can moderate the reaction's reactivity, thereby reducing side reactions and improving the purity of the final compound.

Table 1: Effect of Reaction Conditions on the Nitration of 2-(4-chlorobenzoyl)benzoic acid

This table illustrates the impact of varying reaction parameters on the yield and purity of this compound, based on optimization data.

| Parameter | Range Tested | Optimal Value | Yield (%) | Purity (%) |

| HNO₃ Equivalents | 1.0–1.5 | 1.1 | 85 | 95 |

| Reaction Temp (°C) | 0–25 | 5 | 89 | 97 |

| H₂SO₄ Volume (mL/g) | 5–15 | 10 | 87 | 96 |

Green Chemistry Approaches in Synthesis

In line with the principles of sustainable chemistry, significant efforts have been made to develop greener synthetic routes for this compound and related compounds. These approaches focus on minimizing waste, avoiding hazardous solvents, and promoting catalyst recycling.

Solvent-Free and Aqueous-Phase Synthetic Protocols

While aqueous-phase synthesis for this specific compound is not widely documented, the use of water as a reaction medium is a growing area of interest for organic synthesis due to its non-toxic, non-flammable, and inexpensive nature. nih.gov Another alternative to traditional solvents is the use of ionic liquids. For example, the use of 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) as a reaction medium for copper(II) triflate-catalyzed acylations has been shown to improve reaction rates and regioselectivity compared to conventional organic solvents. chemistryjournals.net

Catalyst Recycling and Sustainable Methodologies

The ability to recover and reuse catalysts is a cornerstone of green and economically viable chemical processes. Several catalytic systems used in the synthesis of aroylbenzoic acids have demonstrated excellent recyclability.

Zinc Oxide (ZnO): In solvent-free Friedel-Crafts acylations, ZnO powder can be recovered by simple washing with a solvent like dichloromethane and reused up to three times without a significant loss of catalytic activity. researchgate.net

Bismuth(III) Oxychloride (BiOCl): This water-insensitive and eco-friendly material can be used to generate the active catalyst, bismuth(III) chloride, in situ. After the reaction, the BiOCl can be easily recovered in nearly quantitative yields from the aqueous work-up and recycled. chemistryjournals.net

Rare-Earth Metal Triflates: Catalysts like Yb(OTf)₃ are stable, compatible with various conditions, and can be easily recovered after the reaction and reused without a decrease in activity. chemistryjournals.net

Spent Acid Recovery: In the nitration step, the large quantities of sulfuric acid used can be reclaimed. A sustainable approach involves recovering the spent H₂SO₄ through distillation, which can reduce acid waste by as much as 70%.

Table 2: Overview of Recyclable Catalysts in Friedel-Crafts Acylation

This table summarizes various catalysts that can be recycled, highlighting their green chemistry advantages.

| Catalyst | Synthetic Step | Recycling Methodology | Key Advantages |

| Zinc Oxide (ZnO) | Friedel-Crafts Acylation | Simple washing and filtration | Low-cost, eco-friendly, enables solvent-free conditions. researchgate.netchemistryjournals.net |

| Bismuth(III) Oxychloride (BiOCl) | Friedel-Crafts Acylation | Recovery from aqueous work-up | Water-insensitive, easily recovered in high yield. chemistryjournals.net |

| Rare-Earth Metal Triflates (e.g., Yb(OTf)₃) | Friedel-Crafts Acylation | Simple recovery post-reaction | High stability, reusable without loss of activity. chemistryjournals.net |

| Sulfuric Acid (H₂SO₄) | Nitration | Distillation of spent acid | Reduces significant acid waste, improves process economy. |

Chemical Transformations and Reactivity of 2 4 Chloro 3 Nitrobenzoyl Benzoic Acid

Reactions Involving the Nitro Group

The nitro group in 2-(4-chloro-3-nitrobenzoyl)benzoic acid is a versatile functional handle that can be readily transformed into an amino group, opening pathways to a variety of amino-substituted derivatives.

Catalytic Hydrogenation to Aminobenzoylbenzoic Acid Derivatives

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. This transformation is crucial for the synthesis of 2-(3-amino-4-chlorobenzoyl)benzoic acid, a valuable intermediate.

Raney nickel is a frequently chosen catalyst for the hydrogenation of nitro compounds due to its high activity and cost-effectiveness compared to precious metal catalysts. orgsyn.org Its structural and thermal stability allows for its application across a broad spectrum of reaction conditions. orgsyn.org A key advantage of using Raney nickel, particularly for halogenated nitroaromatics like this compound, is its ability to selectively reduce the nitro group without causing significant dehalogenation, a common side reaction with catalysts like palladium on carbon.

The hydrogenation process involves the adsorption of molecular hydrogen onto the porous surface of the Raney nickel catalyst, where it is activated. The nitro compound then reacts with this activated hydrogen on the catalyst surface, leading to the stepwise reduction of the nitro group to an amino group.

The efficiency and selectivity of the catalytic hydrogenation of this compound are highly dependent on the reaction parameters. The interplay of hydrogen pressure, temperature, and the choice of solvent must be carefully optimized to achieve high yields and purity of the desired 2-(3-amino-4-chlorobenzoyl)benzoic acid.

Table 1: Optimization of Hydrogenation Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Hydrogen Pressure | Atmospheric to moderate pressure (e.g., up to 11.5 atm) | Increasing hydrogen pressure generally increases the rate of hydrogenation. researchgate.net However, for many Raney nickel-catalyzed nitro reductions, atmospheric pressure is sufficient. |

| Temperature | Ambient to moderately elevated temperatures (e.g., up to 298 K) | Higher temperatures can increase the reaction rate but may also promote side reactions such as dehalogenation or decomposition. researchgate.net |

| Solvent | Protic solvents (e.g., ethanol, ethyl acetate) | The choice of solvent can influence the solubility of the reactants and the catalyst's activity. Ethyl acetate (B1210297) has been successfully used as a solvent for this specific transformation. |

This table is generated based on general principles of catalytic hydrogenation and specific examples found in the literature. Actual optimal conditions may vary.

Research has shown that the hydrogenation of nitrobenzene (B124822) over a skeleton nickel catalyst is influenced by both hydrogen pressure and temperature, with an optimal set of conditions being a temperature not exceeding 298 K and a hydrogen pressure of approximately 11.5 atm. researchgate.net For the specific conversion of this compound, a method utilizing Raney nickel in an organic solvent under a hydrogen atmosphere has been patented, indicating the industrial relevance of this approach.

Following the completion of the hydrogenation reaction, the solid Raney nickel catalyst is typically removed by filtration. The crude 2-(3-amino-4-chlorobenzoyl)benzoic acid is then isolated from the reaction mixture. Purification is a critical step to remove any unreacted starting material, intermediates, and potential by-products.

A common and effective method for the purification of aminobenzoic acids is recrystallization. This technique relies on the differential solubility of the desired compound and impurities in a suitable solvent system at varying temperatures. For aminobenzoic acid derivatives, solvents such as water, ethanol, or mixtures like ethyl acetate/heptane have been employed. semanticscholar.orgyoutube.comyoutube.com The process generally involves dissolving the crude product in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals, which are then collected by filtration. youtube.comyoutube.comma.edu

Table 2: Purification Techniques for Aminated Products

| Technique | Description |

|---|---|

| Filtration | The initial step to remove the heterogeneous Raney nickel catalyst from the reaction mixture. |

| Washing | The crude product may be washed with a solvent in which the impurities are soluble but the product is not. |

| Recrystallization | A highly effective method for purification based on solubility differences. The choice of solvent is crucial for obtaining high purity and yield. nih.gov |

| Drying | The final step to remove any residual solvent from the purified product. |

This table outlines general post-treatment and purification steps applicable to the product.

Other Reduction Reactions and their Applications

While catalytic hydrogenation is a prevalent method, the nitro group of this compound can also be reduced using other chemical reagents. These methods can offer advantages in terms of chemoselectivity, reaction conditions, or compatibility with other functional groups.

One common alternative is the use of metals in acidic media. For instance, stannous chloride (SnCl2) in the presence of an acid is a well-established reagent for the reduction of aromatic nitro compounds to anilines. semanticscholar.org This method has been shown to be effective for the reduction of a substituted chloronitrobenzene to the corresponding chloroaniline in high yield without affecting other sensitive groups like a benzyl (B1604629) ether or the chloro substituent. semanticscholar.org The reaction typically proceeds smoothly in a solvent such as ethanol. semanticscholar.org

Other metal-based reducing systems, such as iron powder in acetic acid or zinc in the presence of ammonium (B1175870) chloride, are also widely used for the reduction of nitroarenes and could potentially be applied to this compound.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in this compound is another key site for chemical modification, allowing for the synthesis of esters, acid chlorides, and other derivatives.

A fundamental reaction of carboxylic acids is their conversion to esters, a process known as esterification. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (such as sulfuric acid or p-toluenesulfonic acid), is a common method. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. libretexts.orgmasterorganicchemistry.com Microwave-assisted Fischer esterification has also been shown to be an efficient method for the synthesis of substituted nitrobenzoate esters. usm.my

Another important transformation of the carboxylic acid moiety is its conversion into an acid chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). orgsyn.orggoogle.com This reaction converts the hydroxyl group of the carboxylic acid into a much better leaving group, facilitating subsequent nucleophilic acyl substitution reactions. researchgate.net The resulting acid chloride is a more reactive derivative that can be readily converted into esters, amides, and other acyl compounds. For example, p-nitrobenzoic acid can be converted to p-nitrobenzoyl chloride using thionyl chloride, sometimes with a catalytic amount of pyridine. orgsyn.orggoogle.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(3-Amino-4-chlorobenzoyl)benzoic acid |

| Ethyl acetate |

| Ethanol |

| p-Nitrobenzoic acid |

| p-Nitrobenzoyl chloride |

| Pyridine |

| Sulfuric acid |

| p-Toluenesulfonic acid |

| Thionyl chloride |

| Stannous chloride |

| Iron |

| Zinc |

| Ammonium chloride |

Reactions Involving the Halogen (Chlorine) Substituent

The chlorine atom on the benzoyl ring is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions.

The chlorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr). This is due to the presence of the strongly electron-withdrawing nitro group in the ortho position. libretexts.orgmasterorganicchemistry.com This group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The SNAr reaction proceeds via a two-step addition-elimination mechanism. libretexts.org A nucleophile attacks the carbon atom bearing the chlorine, forming the resonance-stabilized Meisenheimer complex. libretexts.org Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring. libretexts.org A variety of nucleophiles can be used to displace the chlorine, including alkoxides, amines, and thiols, allowing for the introduction of a wide range of functional groups at this position. The reaction is generally favored by strong nucleophiles and may require heat.

The carbon-chlorine bond in this compound can also serve as a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction could be used to couple this compound with various aryl or vinyl boronic acids to synthesize complex biaryl or styrenyl structures. wikipedia.orgorganic-chemistry.org The catalytic cycle involves oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org

Another important cross-coupling reaction is the Heck reaction , which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgmdpi.com This reaction provides a means to introduce alkenyl substituents onto the benzoyl ring of the molecule. The reaction typically proceeds with high stereoselectivity. organic-chemistry.org

Table 3: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base | Biaryl derivative |

Reactivity of the Benzoyl Linker

The carbonyl group of the benzoyl linker is also a site for chemical modification.

The carbonyl group in the benzoyl linker can undergo reduction. A study has investigated the reduction of this compound in a sodium hydroxide (B78521) solution using catalysts such as Raney nickel, Pd/Al₂O₃, and Pt/Al₂O₃. sigmaaldrich.com Such reductions can potentially lead to the corresponding alcohol (a secondary alcohol) or, under more forcing conditions, to the methylene (B1212753) group, thus altering the connectivity and geometry of the molecule. The choice of reducing agent and reaction conditions determines the extent of reduction. For example, a patent describes a method for preparing 2-(3-amino-4-chlorobenzoyl)benzoic acid by hydrogenating this compound with Raney nickel as a catalyst, which simultaneously reduces the nitro group. google.com

Ring-Opening and Ring-Closing Reactions of this compound

The chemical reactivity of this compound is characterized by its potential to undergo intramolecular ring-closing reactions, a common trait for 2-aroylbenzoic acids. Conversely, the product of such a reaction, a substituted anthraquinone (B42736), is a highly stable aromatic system, and its ring-opening is not a typical chemical transformation under standard conditions.

Ring-Closing Reactions

The structure of this compound, featuring a carboxylic acid group and a ketone carbonyl in an ortho position on adjacent phenyl rings, is predisposed to intramolecular cyclization. This reaction is a classic example of an intramolecular Friedel-Crafts acylation, which results in the formation of a fused tricyclic system.

Mechanism and Products:

When treated with a strong dehydrating agent, such as concentrated sulfuric acid (H₂SO₄), fuming sulfuric acid (oleum), or polyphosphoric acid (PPA), this compound is expected to undergo cyclization to form a substituted anthraquinone. google.comgoogle.comsciencemadness.org The reaction proceeds via protonation of the carboxylic acid, followed by the formation of an acylium ion intermediate. This electrophilic center is then attacked by the electron-rich benzene (B151609) ring of the benzoyl group, leading to the formation of a new carbon-carbon bond and subsequent dehydration to yield the fused ring system.

Specifically, the cyclization of this compound would yield 1-chloro-2-nitroanthraquinone. The positions of the chloro and nitro substituents on the resulting anthraquinone are determined by their original placement on the benzoyl ring of the starting material.

Reaction Conditions:

This type of cyclization typically requires heating in the presence of a strong acid. For example, similar chloro-benzoyl-benzoic acids have been successfully cyclized to their corresponding chloro-anthraquinones by heating in 100% sulfuric acid. google.com The presence of the electron-withdrawing nitro group on the benzoyl ring deactivates it towards electrophilic attack, which means that harsh reaction conditions are likely necessary to achieve this transformation.

The general reaction scheme is presented below:

Figure 1. General mechanism for the acid-catalyzed intramolecular cyclization of a 2-aroylbenzoic acid to an anthraquinone derivative.

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Concentrated H₂SO₄, heat | 1-Chloro-2-nitroanthraquinone | Intramolecular Friedel-Crafts Acylation |

Ring-Opening Reactions

Ring-opening reactions of the cyclized product, 1-chloro-2-nitroanthraquinone, are not readily observed. Anthraquinone and its derivatives are known for their high chemical and thermal stability due to their extensive aromatic conjugation across the three rings. cas.cn Cleavage of the carbon-carbon bonds within this robust ring system would require extreme conditions or highly specific enzymatic pathways, which are not characteristic of the general chemical reactivity of this class of compounds. cas.cn While specialized enzymatic systems have been shown to cleave the anthraquinone core in biological contexts, this is not a reaction that this compound or its cyclized product would typically undergo in a standard laboratory setting. cas.cn Therefore, for practical purposes in synthetic chemistry, the anthraquinone ring system is considered stable and resistant to ring-opening reactions.

Structural Modifications and Derivative Synthesis for Enhanced Activity

Systematic Structural Optimization Strategies

Structural optimization involves a methodical approach to modifying the lead compound. By altering specific parts of the molecule, such as the aromatic rings, bridging atoms, and key functional groups, chemists can fine-tune its properties.

The two benzene (B151609) rings in the 2-(4-Chloro-3-nitrobenzoyl)benzoic acid structure are primary targets for modification through electrophilic aromatic substitution. The reactivity and orientation of incoming substituents are dictated by the directing effects of the existing groups.

Right Benzene Ring: This ring contains the chloro and nitro substituents. Both the chlorine atom and the nitro group are deactivating, electron-withdrawing groups. They direct incoming electrophiles to the meta position relative to themselves. However, their positions (1, 2) mean the directing effects are antagonistic, requiring careful analysis to predict substitution patterns.

Left Benzene Ring: This ring is substituted with the carboxylic acid and the benzoyl group. Both of these are deactivating and meta-directing groups, which would guide further substitution primarily to the position meta to both groups.

Oxidation of any potential alkyl side-chains that might be added to the rings can be used to prepare various substituted benzoic acids. msu.edumsu.edu The table below outlines potential modifications based on these principles.

| Target Ring | Existing Substituents | Directing Effect | Potential Modifications |

| Right Benzene Ring | -Cl, -NO₂ | Deactivating, Meta-directing | Halogenation, Nitration, Sulfonation at available positions |

| Left Benzene Ring | -COOH, -C(O)Ar | Deactivating, Meta-directing | Halogenation, Nitration, Sulfonation at the 5-position |

This table represents theoretically guided strategies for aromatic ring modification.

The carbonyl group (C=O) acts as a bridge linking the two aromatic rings. This linker is a key site for isosteric replacement to alter the molecule's spatial arrangement and electronic properties. A common strategy is the replacement of the carbonyl oxygen with a sulfur atom to create a thioketone. This modification maintains a similar steric profile while altering bond angles, polarity, and hydrogen-bonding capacity.

Nitro Group Reduction: The nitro group (-NO₂) is a strong electron-withdrawing group. It can be readily reduced to an amino group (-NH₂) using various catalytic hydrogenation methods. For instance, the reduction of this compound can be achieved using a Raney nickel catalyst in the presence of hydrogen gas to yield 2-(3-amino-4-chlorobenzoyl)benzoic acid. google.com This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, which fundamentally alters the electronic properties of the aromatic ring. msu.edugoogle.com

Carbonyl Linker Reduction: The ketone bridge can be reduced to a secondary alcohol or completely to a methylene (B1212753) bridge (-CH₂-). These changes increase the flexibility of the molecule and remove the polar carbonyl group, which can impact receptor binding and solubility.

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to improve a compound's properties by swapping one functional group for another with similar physical or chemical characteristics. u-tokyo.ac.jp

For this compound, key targets for such replacements include the carboxylic acid and the chloro group.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often replaced to modulate acidity, lipophilicity, and metabolic stability. Common bioisosteres include tetrazoles, acyl sulfonamides, and 5-oxo-1,2,4-oxadiazoles. nih.govdrughunter.com These groups can mimic the acidic proton and hydrogen bonding pattern of the original carboxylic acid. drughunter.com

Halogen Replacement: The chlorine atom can be replaced with other halogens (e.g., fluorine, bromine) or with other electron-withdrawing groups like a trifluoromethyl group (-CF₃). These substitutions can influence the compound's lipophilicity and electronic nature. cambridgemedchemconsulting.com

The following table details common bioisosteric replacements for the key functional groups.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity and hydrogen bonding, increased lipophilicity. drughunter.com |

| Acyl Sulfonamide | Mimics acidity, can increase potency and metabolic stability. drughunter.com | |

| Chlorine (-Cl) | Fluorine (-F) | Smaller size, can alter binding and metabolic profile. u-tokyo.ac.jp |

| Trifluoromethyl (-CF₃) | Strong electron-withdrawer, increases lipophilicity and metabolic stability. cambridgemedchemconsulting.com |

Synthesis of Advanced Derivatives

Building upon the core structure of this compound, more complex derivatives can be synthesized, particularly by targeting the carboxylic acid moiety.

The general synthesis scheme involves the reaction of this compound with a selected alcohol (R-OH) to form the corresponding ester. This method can be used to create a library of derivatives for further study. google.comipinnovative.com

Below is a table of potential benzoate (B1203000) derivatives that could be synthesized from the parent compound.

| Reactant Alcohol (R-OH) | Resulting Derivative Name | Introduced Moiety (R) |

| Methanol | Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate | Methyl |

| Ethanol | Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate | Ethyl |

| Isopropanol | Isopropyl 2-(4-chloro-3-nitrobenzoyl)benzoate | Isopropyl |

| Benzyl (B1604629) alcohol | Benzyl 2-(4-chloro-3-nitrobenzoyl)benzoate | Benzyl |

This table illustrates a synthetic strategy for creating a series of advanced derivatives.

Diaryl Benzoic Acid Antimicrobials and Their Structural Analogs

The core structure of this compound serves as a foundation for developing diaryl benzoic acid antimicrobials. While direct studies on this specific parent compound are limited, research into analogous structures provides insight into this class of antimicrobials. Benzamide (B126) derivatives, which are structurally related, have demonstrated a wide range of pharmacological effects, including antibacterial and antifungal properties. nih.govnanobioletters.com The synthesis of these compounds often involves the reaction of a benzoic acid derivative with various amines, leading to molecules with two aryl groups connected through an amide linkage. This structural motif is crucial for their biological activity, and modifications to either aryl ring can significantly impact their antimicrobial spectrum and potency.

Derivatives with Modified Linker Lengths and Amide/Amine Linkers

Modifying the linker between the two aromatic rings of the parent compound is a key strategy for optimizing biological activity. The synthesis of derivatives with amide or amine linkers is a common approach.

Amide derivatives are typically synthesized from a benzoic acid precursor. A general method involves converting the carboxylic acid group to a more reactive acyl chloride, often by using thionyl chloride. ctppc.orgresearchgate.net This intermediate, such as 4-nitro-benzoyl chloride, can then be reacted with a primary or secondary amine (including substituted anilines or aliphatic amines) to form the corresponding N-substituted benzamide. nih.govctppc.orgmdpi.com The reaction is often carried out in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. mdpi.com

Research into various benzamide derivatives has shown that these modifications can produce compounds with significant antimicrobial activity. nanobioletters.com For instance, certain synthesized benzamide compounds have shown excellent activity against both Bacillus subtilis and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 to 6.25 μg/mL. nanobioletters.com The nature of the substituent on the amine or aniline (B41778) part of the molecule plays a critical role in determining the efficacy of these derivatives.

Thioureide Derivatives and Their Synthetic Pathways

Thioureides represent another important class of derivatives with a broad spectrum of biological activities, including antibacterial and antifungal properties. nih.govresearchgate.net The synthesis of thioureide derivatives from a benzoic acid scaffold is a multi-step process. nih.govresearchgate.netlew.ro

The synthetic pathway typically involves three main stages:

Acid Chloride Formation : The starting benzoic acid is reacted with thionyl chloride to produce the corresponding benzoyl chloride. nih.govresearchgate.net This is a crucial step for activating the carboxyl group.

Isothiocyanate Intermediate : The benzoyl chloride is then reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, in an anhydrous solvent like acetone. This reaction yields a benzoyl isothiocyanate intermediate. nih.govresearchgate.netlew.ro

Thioureide Formation : The isothiocyanate is not isolated but is reacted in situ with various primary aromatic amines. This final step yields the N,N'-disubstituted thioureide derivatives. nih.govresearchgate.net

Studies on thioureides derived from the related 2-(4-chlorophenoxymethyl)-benzoic acid have demonstrated their potential as antimicrobial agents. The antimicrobial activity of these compounds is highly dependent on the nature and position of substituents on the aromatic ring of the amine. nih.gov Some derivatives have shown a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as fungi, with MIC values ranging from 32 to 1024 μg/mL. nih.govnih.gov For example, N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea were identified as particularly active compounds. nih.gov

Table 1: Antimicrobial Activity of Selected Thioureide Derivatives

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | S. aureus | 32 |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | S. aureus | 32 |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | E. coli | >1024 |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | E. coli | 512 |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | C. albicans | 32 |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | C. albicans | 256 |

Data derived from studies on 2-(4-chlorophenoxymethyl)-benzoic acid derivatives. nih.gov

Sulfonamide Derivatives

Sulfonamides are a well-established class of antimicrobial agents. jocpr.comresearchgate.net Incorporating a sulfonamide group (–SO₂NH–) into the benzoic acid structure can lead to new derivatives with significant biological activity. nih.gov

The synthesis of sulfonamide derivatives can be approached in several ways. One common method involves the reaction of an amino-substituted benzoic acid with a benzenesulfonyl chloride in the presence of a base. impactfactor.org Alternatively, a chlorosulfonyl benzoic acid can be reacted with various amines or anilines. nih.govrsc.org For example, 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid can be reacted with a substituted aniline to form a sulfamoyl benzoic acid intermediate. This intermediate can then be converted to its acid chloride and subsequently reacted with other amines to create a final sulfonamide-benzamide hybrid. nih.gov

Table 2: Antibacterial Activity of Selected Sulfonamide Derivatives

| Compound Class | Test Organism | Minimum Inhibitory Concentration (MIC) Range (μg/mL) |

|---|---|---|

| Novel Sulfonamide Derivatives (1a-d) | S. aureus ATCC 25923 | 64 - 256 |

| Novel Sulfonamide Derivatives (1b-d) | Clinical S. aureus strains | 64 |

| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Clinical S. aureus isolates | 32 - 512 |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-resistant S. aureus | 15.62-31.25 (μmol/L) |

Data compiled from various studies on different sulfonamide derivatives. jocpr.comnih.govnih.gov

Pharmacological and Biological Activity Research

Antimicrobial Activities

2-(4-Chloro-3-nitrobenzoyl)benzoic acid has served as a crucial starting material in the synthesis of a class of compounds designed to inhibit bacterial growth. These derivatives have been investigated for their efficacy against a range of bacteria, with a particular focus on Gram-positive pathogens.

The formation of the bacterial RNA polymerase (RNAP) holoenzyme, which occurs when a catalytic core RNAP binds with a sigma (σ) initiation factor, is an essential process for bacterial survival and a key target for new antimicrobial drugs. nih.gov Research has identified this compound as a commercially available precursor for synthesizing compounds that disrupt this critical interaction. nih.gov

Specifically, it was used to synthesize a lead compound, 2-(4-((2-aminophenyl)thio)-3-nitrobenzoyl)benzoic acid, which was identified as an inhibitor of the core-σ interactions. nih.gov This lead compound and its subsequent derivatives function by mimicking the sigma factor at its primary binding site on the RNAP clamp helix domain. nih.govchemicalbook.com The benzoic acid portion of these molecules is predicted to form important ionic bonds with arginine residues within this binding site, highlighting the structural importance of the initial benzoyl benzoic acid scaffold.

Derivatives synthesized from this compound have demonstrated significant antimicrobial activity against the high-priority pathogen Streptococcus pneumoniae. nih.gov The initial hit compound, derived from this compound, showed mild activity against S. pneumoniae ATCC 49619 with a minimum inhibitory concentration (MIC) of 256 μg/mL. Through rational design and structural optimization, researchers drastically improved this potency. chemicalbook.com

One study detailed the development of a series of benzoyl benzoic acid derivatives, with modifications aimed at enhancing their antimicrobial effects. A representative compound from this series exhibited excellent activity against Staphylococcus epidermidis, with an MIC as low as 0.5 μg/mL, a potency comparable to the antibiotic vancomycin. chemicalbook.com Another optimized compound demonstrated a significant improvement in activity against S. pneumoniae, reducing the MIC to 8 μg/mL. The research confirmed that these compounds were also active against other clinically significant Gram-positive bacteria, including Staphylococcus aureus, Group A Streptococcus (Streptococcus pyogenes), and Group B Streptococcus (Streptococcus agalactiae).

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of these optimized derivatives against various Gram-positive bacteria.

| Compound/Derivative | Target Organism | MIC (μg/mL) |

| Initial Hit Compound | S. pneumoniae ATCC 49619 | 256 |

| Optimized Derivative (C3-005) | S. pneumoniae | 8 |

| Representative Derivative (8e) | S. aureus | 2-4 |

| Representative Derivative (8e) | S. pneumoniae | 2-4 |

| Representative Derivative (8e) | S. pyogenes (GAS) | 4 |

| Representative Derivative (8e) | S. agalactiae (GBS) | 4 |

| Optimized Representative Compound | S. epidermidis | 0.5 |

This table presents data for derivatives synthesized from this compound, as reported in cited research.

In the development of these novel antibacterials, researchers also evaluated their cytotoxicity to ensure they could be viable candidates for further study. The goal was to create compounds with high antimicrobial efficacy and low toxicity to mammalian cells. Studies confirmed that optimized compounds demonstrated low cytotoxicity, indicating their potential for future development as therapeutic agents. chemicalbook.com

The reviewed scientific literature focuses primarily on the activity of this compound derivatives against Gram-positive bacteria. There is no specific information available in these sources regarding the efficacy of either the parent compound or its direct RNAP-inhibiting derivatives against Gram-negative bacteria such as Escherichia coli or Pseudomonas aeruginosa.

Anticancer and Cytotoxic Activities

Based on the reviewed literature, no specific studies were identified that evaluated the in vitro cytotoxicity of this compound against human cancer cell lines. Research into the anticancer properties of benzoic acid derivatives is ongoing, but specific data for this particular compound is not available in the consulted sources.

Dose- and Time-Dependent Antiproliferative Effects

Currently, there is no publicly available research data detailing the specific dose- and time-dependent antiproliferative effects of this compound. While related compounds and other chemical classes have been investigated for their impact on cell growth, studies focusing solely on this molecule are not present in the reviewed literature.

Induction of Apoptosis in Leukemia Cell Lines

Specific studies on the induction of apoptosis in leukemia cell lines by this compound have not been identified in the available research. The scientific community has explored the pro-apoptotic potential of various compounds in the context of leukemia; for instance, derivatives of 2-chloro-1,4-naphthoquinone (B24044) and 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide have been shown to induce growth inhibition and apoptosis in malignant T-cells and myeloid leukemia cells. nih.govnih.gov However, research explicitly demonstrating this activity for this compound is not currently available.

Other Reported Biological Activities

Potential Anti-inflammatory Properties

This compound has been noted for its potential anti-inflammatory effects, although detailed research findings and specific data from these studies are not extensively documented in the public domain. ontosight.ai The broader class of benzophenone-containing molecules is recognized for a variety of biological activities, including anti-inflammatory properties. nih.govmdpi.com For example, research on a related salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has demonstrated significant anti-inflammatory activity in a lipopolysaccharide (LPS)-induced rat model. nih.gov This suggests a potential avenue for future investigation into the specific anti-inflammatory mechanisms of this compound.

Applications as Insect Growth Regulators (e.g., against Lepidoptera pests)

There is no direct evidence in the reviewed literature to support the application of this compound as an insect growth regulator (IGR). The development of IGRs is an active area of pest control research. nih.gov A patent application has been filed for a structurally similar compound, 2-[(4-chloro-3-nitrophenyl)sulfonamido]benzoic acid, for its use as an IGR against Lepidoptera pests like Spodoptera frugiperda and Plutella xylostella. google.com However, this compound is a sulfonamide derivative and is chemically distinct from the benzoyl structure of this compound.

Inhibition of Juvenile Hormone Biosynthesis in Insects

No studies were found that specifically identify this compound as an inhibitor of juvenile hormone (JH) biosynthesis in insects. The inhibition of this pathway is a key mechanism for many insect growth regulators. nih.gov Research has shown that other molecules, such as ethyl 4-[(S)-2-benzylhexyloxy)]benzoate, can inhibit JH biosynthesis by suppressing the transcription of relevant enzymes in the corpora allata of insects like Bombyx mori. nih.govresearchmap.jp The aforementioned patent for the related sulfonamide compound, 2-[(4-chloro-3-nitrophenyl)sulfonamido]benzoic acid, notes its function as a juvenile hormone biosynthesis inhibitor. google.com

Antioxidant Potential of Related Benzophenone (B1666685) Analogues

The benzophenone scaffold is a subject of significant interest for its antioxidant properties. nih.govmdpi.com While data specific to this compound is limited, studies on related analogues provide insight into the potential of this chemical class. Natural benzophenones, for instance, are known to exhibit a range of biological activities, including antioxidant effects. nih.gov

Research into novel synthetic benzophenone analogues has demonstrated promising antioxidant activity. In one study, a series of new benzophenones containing a 1,3-thiazol moiety was synthesized and evaluated. One particular analogue, 5-(2,5-dihydroxybenzoyl)-2(3H)-benzothiazolone, displayed significant antioxidant capabilities. nih.govresearchgate.net This compound was effective at reducing reactive oxygen species (ROS) and protecting non-cancerous cells from oxidative stress-induced death. nih.govresearchgate.net The antioxidant capacity of benzophenones is often linked to their substitution patterns, with the number and position of hydroxyl groups on the phenyl rings being an important structural feature for activity. researchgate.net

| Compound Class | Specific Analogue Example | Observed Antioxidant Activity | Cell Lines Tested |

|---|---|---|---|

| Benzophenones with 1,3-thiazol moiety | 5-(2,5-dihydroxybenzoyl)-2(3H)-benzothiazolone | Displayed important antioxidant activity, decreased reactive oxygen species (ROS) production. | MCF7 (cancerous), hTERT-HME1 (non-cancerous), H9c2 (cardiomyoblastic) |

| Natural Benzophenones | Various hydroxylated benzophenones | DPPH radical scavenging activity. Activity correlates with the number of hydroxyl groups. | In vitro assays |

Structure-Activity Relationship (SAR) Studies

The exploration of the SAR of this compound derivatives is a critical step in optimizing their potential therapeutic applications. By systematically altering the chemical structure of the parent molecule, researchers can identify key functional groups and structural motifs that govern its biological activity.

Correlation of Structural Modifications with Biological Efficacy

Systematic modifications of the this compound scaffold have revealed important correlations between structural changes and biological activity. Studies on related 2-benzoylbenzoic acid derivatives have shown that the nature and position of substituents on both phenyl rings significantly influence their therapeutic potential. For instance, in a series of sweet-tasting 2-benzoylbenzoic acid analogs, the presence and position of methoxy (B1213986) groups were found to be critical for activity, suggesting that specific electronic and steric properties are required for receptor interaction. acs.org

While direct studies on the therapeutic efficacy of a wide range of this compound derivatives are limited in the public domain, research on analogous compounds provides valuable insights. For example, in a series of 2-sulfonamidebenzamides, the introduction of halogen substituents was shown to improve potency by approximately 8-fold for their target, highlighting the potential impact of the chloro group in the title compound.

| Compound/Analog | Structural Modification | Observed Impact on Biological Efficacy |

| 2-(4-Methoxybenzoyl)benzoic acid | Methoxy group at the 4-position of the benzoyl ring | Essential for sweet taste perception acs.org |

| 2-Sulfonamidebenzamides | Introduction of halogen substituents | ~8-fold improvement in potency |

This table illustrates the impact of specific structural modifications on the biological activity of related benzoylbenzoic acid and benzamide (B126) scaffolds.

Impact of Substituent Position and Electronic Properties on Activity

In studies of other benzoic acid derivatives, it has been established that hydrophilic substituents on the phenyl ring are often necessary to facilitate interactions with polar amino acid residues at a biological target. iomcworld.com Conversely, the phenyl core itself is crucial for enhancing hydrophobic interactions with nonpolar residues. iomcworld.com The interplay between the electron-withdrawing chloro and nitro groups in this compound likely modulates this balance, influencing its binding affinity and selectivity for specific proteins. The relative positions of these substituents are also critical; for example, ortho substituents can have direct steric and electronic interactions with the core functional groups of the molecule, which can be a determining factor for activity. icm.edu.pl

| Substituent | Position | Electronic Property | Predicted Impact on Activity |

| Chlorine | 4 | Electron-withdrawing, Halogen bonding potential | Influences binding affinity and selectivity |

| Nitro Group | 3 | Strongly electron-withdrawing | Modulates overall molecular polarity and interaction potential |

This interactive table details the key substituents of this compound and their predicted influence on its biological activity based on general principles of medicinal chemistry.

Pharmacophore Modeling and Ligand-Protein Interactions

Pharmacophore modeling serves as a valuable computational tool to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For benzophenone derivatives, which share a structural core with this compound, pharmacophore models have been successfully constructed to guide molecular modifications aimed at reducing toxicity while maintaining or enhancing desired properties like UV absorption. researchgate.netbohrium.com These models typically highlight the importance of aromatic rings, hydrogen bond acceptors (like the carbonyl and nitro groups), and hydrophobic features.

The interaction of a ligand with its protein target is fundamental to its mechanism of action. nih.govresearchgate.net While specific ligand-protein interaction studies for this compound are not extensively documented, general principles suggest that the carboxylic acid group can form crucial hydrogen bonds or ionic interactions with basic amino acid residues (e.g., lysine, arginine) in a binding pocket. The carbonyl group and the nitro group can also act as hydrogen bond acceptors. The chloro- and nitro-substituted phenyl ring can engage in hydrophobic and potentially halogen bonding or pi-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) of the target protein. Understanding these potential interactions is key to designing more potent and selective derivatives.

Computational Chemistry and Molecular Modeling Studies

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to its protein target.

While direct docking studies on "2-(4-Chloro-3-nitrobenzoyl)benzoic acid" are not extensively detailed in the available literature, research on its closely related derivatives provides significant insights into its potential biological targets and binding mechanisms. This compound serves as a precursor for a class of antibacterials designed to inhibit the interaction between bacterial RNA polymerase (RNAP) and sigma factors.

Pharmacophore modeling based on a bioactive derivative, 2-(4-((2-aminophenyl)thio)-3-nitrobenzoyl)benzoic acid, has been used to predict how these molecules fit into the target protein. The predicted binding site for this class of compounds is the β′ clamp-helices (β′CH) region of the bacterial RNAP core enzyme. This region is a known binding site for sigma factors, and competitive inhibition at this site can effectively halt bacterial transcription. The model suggests a specific orientation where the different moieties of the inhibitor occupy distinct pockets within the β′CH region.

The predictive binding model for derivatives of "this compound" highlights several key amino acid residues within the E. coli RNAP β′CH region that are crucial for interaction and affinity. The model indicates that the benzoic acid portion of the molecule is likely to form important interactions with positively charged arginine residues, specifically R278 or R281. The nitrobenzoyl group is predicted to fit into a pocket defined by the hydrophobic residue L282. Another key hydrophobic interaction is anticipated between the aminophenyl group (a modification from the parent chloro group) and residue I291.

These interactions—electrostatic interactions with arginine and hydrophobic contacts with leucine (B10760876) and isoleucine—are critical for anchoring the inhibitor in the binding site, preventing the natural binding of the sigma factor and thus inhibiting transcription.

Table 1: Predicted Interacting Residues in the RNAP β′CH Region for Derivatives

| Molecular Moiety | Key Interacting Residue(s) | Type of Interaction |

| Benzoic Acid | R278, R281 | Electrostatic/Ionic |

| Nitrobenzoyl Group | L282 | Hydrophobic |

| Substituted Benzene (B151609) Ring | I291 | Hydrophobic |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their geometric and electronic properties, providing a foundation for understanding their reactivity and conformational preferences.

For a molecule like "this compound," which possesses multiple rotatable bonds, conformational analysis is essential to identify the most stable three-dimensional structures. DFT calculations can be used to construct a potential energy landscape by systematically rotating the key dihedral angles, such as the bond between the two phenyl rings and the bond connecting the carboxylic acid group.

Studies on similar ortho-substituted benzoic acids have shown that the interactions between the ortho-substituent and the carboxylic acid group significantly influence the planarity and rotational barriers of the molecule. For "this compound," DFT would likely predict non-planar minimum energy structures to minimize steric repulsion between the carbonyl oxygen of the benzoyl linker and the carboxylic acid group on the adjacent ring. The calculations would yield the relative energies of different conformers (e.g., cis and trans arrangements of the carboxylic acid proton) and the energy barriers for interconversion between them, providing a detailed map of the molecule's flexibility.

DFT is also employed to analyze the electronic properties of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to be reactive.

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For "this compound," the MEP map would likely show negative potential around the oxygen atoms of the nitro and carboxylic acid groups, identifying them as sites for potential hydrogen bonding or electrostatic interactions with a biological target.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. MD provides a dynamic view of the ligand-target complex, complementing the static picture offered by molecular docking.

MD simulations would be a valuable next step after docking "this compound" or its derivatives into a target like the RNAP β′CH region. By simulating the complex in a solvated environment over a period of nanoseconds, researchers can assess the stability of the predicted binding pose. Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone is monitored over time. A stable, low RMSD value for the ligand suggests that it remains securely in the binding pocket.

Root Mean Square Fluctuation (RMSF): This analysis reveals the flexibility of different parts of the protein and ligand. It can show which amino acid residues are most affected by the ligand's binding.

Interaction Analysis: Throughout the simulation, the specific hydrogen bonds and hydrophobic contacts between the ligand and the protein can be tracked. This confirms whether the key interactions predicted by docking are maintained over time.

In studies of similar inhibitors, MD simulations have been used to validate docking results and confirm the stability of the ligand-protein complex, providing stronger evidence for the proposed mechanism of action.

Dynamic Behavior of the Compound in Biological Systems

While the crystal structure offers a high-resolution view of the compound in a bound state, biological systems are inherently dynamic. Molecular dynamics (MD) simulations are a powerful computational technique used to study the motion of atoms and molecules over time, providing a more realistic representation of the compound's behavior in a physiological environment.

Although specific, extensive MD simulation studies on the this compound-PPAT complex are not widely published, the principles of such analyses can be applied to this system. An MD simulation would typically involve placing the 5O0H crystal structure in a simulated aqueous environment and calculating the forces between atoms to model their movements over nanoseconds or even microseconds.

Such a simulation would aim to:

Assess Conformational Flexibility: Determine how the compound's conformation changes within the binding pocket and how the protein itself responds to the ligand's presence.

Analyze Water Dynamics: Investigate the role of water molecules in mediating the interaction between the ligand and the protein.

Identify Key Hydrogen Bonds and Interactions: Observe the stability and duration of crucial interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation period.

The dynamic stability of the protein-ligand complex can be evaluated by monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time would suggest a stable binding mode. The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can also highlight which parts of the protein become more or less flexible upon ligand binding.

| Parameter | Description | Implication for this compound-PPAT Complex |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A low and stable RMSD for the ligand would indicate it remains securely bound in the active site of PPAT. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Can identify key flexible or rigid residues in the PPAT active site that are crucial for accommodating the ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Would reveal the persistence of key hydrogen bonds that anchor the compound within the binding pocket. |

Binding Affinity Predictions and Stability of Ligand-Receptor Complexes

Understanding the strength of the interaction between a ligand and its target is paramount in drug design. Computational methods can predict the binding affinity, often expressed as a binding free energy (ΔG), which correlates with the ligand's potency.

For the this compound-PPAT complex, various computational techniques could be employed to estimate binding affinity:

Molecular Docking: While the crystal structure shows the actual binding pose, docking simulations could be used to computationally redock the ligand into the active site to validate the scoring functions used to predict binding affinity for other, similar compounds.